InhA Enzyme Inhibition: Target Engagement Activity of the Bipyridinylmethyl Analog Compared to the Core Chemotype
The 2-(4-oxoquinazolin-3(4H)-yl)acetamide chemotype is a validated InhA inhibitor scaffold. In the foundational study of 28 derivatives, InhA inhibition values spanned from the low micromolar to >100 µM range . While the specific IC50 for N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide was not identified in the accessible public domain sources, the class-level evidence confirms that N-substituent identity is the primary driver of InhA affinity. This establishes that procurement must be guided by compound-specific InhA IC50 data, not class-averaged values.
| Evidence Dimension | InhA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available for this specific derivative |
| Comparator Or Baseline | Other 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives in the Pedgaonkar 2014 series showed IC50 values ranging from ~1 µM to >150 µM |
| Quantified Difference | Not determinable |
| Conditions | In vitro MTB InhA enzyme inhibition assay (Pedgaonkar et al., 2014) |
Why This Matters
Without compound-specific InhA IC50 data for the bipyridinylmethyl derivative, it is impossible to verify its target engagement advantage over other analogs in the series, which is essential for selecting the optimal compound for lead optimization.
- [1] Pedgaonkar GS, Sridevi JP, Jeankumar VU, Saxena S, Devi PB, Renuka J, Yogeeswari P, Sriram D. Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. Eur J Med Chem. 2014 Oct 30;86:613-27. View Source
